molecular formula C16H22FN3O2S B2617309 Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate CAS No. 1022235-03-5

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate

Cat. No.: B2617309
CAS No.: 1022235-03-5
M. Wt: 339.43
InChI Key: NACNAJPTEOYCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate is a synthetic compound with the molecular formula C16H22FN3O2S and a molecular weight of 339.43 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate typically involves the following steps:

    Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic aromatic substitution reactions, often using fluoroiodobenzene as a precursor.

    Carbothioylation: The carbothioyl group is added through reactions involving thiocarbonyl compounds under basic conditions.

    Esterification: The final step involves esterification of the intermediate product with ethyl bromoacetate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, especially under basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies, particularly in neuropharmacology.

    Medicine: Explored for its potential therapeutic effects, including antiviral, anti-inflammatory, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances binding affinity to certain receptors, while the piperazine ring modulates the compound’s pharmacokinetic properties . The carbothioyl group may contribute to the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Shares the piperazine and fluorophenyl moieties but lacks the carbothioyl and ester groups.

    Ethyl 3-{[4-(2-chlorophenyl)piperazine-1-carbothioyl]amino}propanoate: Similar structure with a chlorine atom instead of fluorine.

    N-{[4-(2-Fluorophenyl)piperazine-1-yl]carbothioyl}glycine: Similar structure but with a glycine moiety instead of propanoate.

Uniqueness

Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its potential as a pharmacophore, while the carbothioyl group provides additional reactivity.

Properties

IUPAC Name

ethyl 3-[[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN3O2S/c1-2-22-15(21)7-8-18-16(23)20-11-9-19(10-12-20)14-6-4-3-5-13(14)17/h3-6H,2,7-12H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACNAJPTEOYCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC(=S)N1CCN(CC1)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.